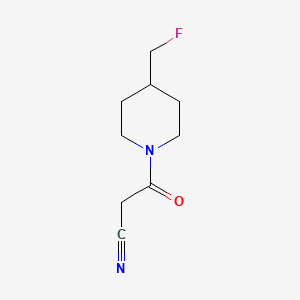
3-(4-(フルオロメチル)ピペリジン-1-イル)-3-オキソプロパンニトリル
概要
説明
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol
科学的研究の応用
. Its unique structure and reactivity make it a valuable compound for the development of new drugs, materials, and chemical processes.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a tool for studying biological processes and pathways, particularly those involving fluorinated compounds. Medicine: Industry: Use in the production of specialty chemicals and materials with unique properties.
作用機序
The mode of action of a compound refers to how it interacts with its biological target to produce a therapeutic effect. This typically involves the compound binding to a specific receptor or enzyme, thereby modulating its activity
Biochemical pathways refer to the series of chemical reactions that the compound might be involved in within a cell. These pathways are responsible for the compound’s biological effects . Without specific information on the compound, it’s difficult to say which pathways it might affect.
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence the compound’s bioavailability, or the proportion of the compound that enters the circulation and is able to have an active effect .
The result of action refers to the molecular and cellular effects of the compound’s action. This could include changes in cell signaling, gene expression, or cellular metabolism .
The action environment refers to how environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
The effects of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby affecting neurotransmission . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in rodent models, low doses have been shown to improve cognitive function, whereas high doses can cause neurotoxicity and liver damage . Threshold effects are also observed, where a specific dosage is required to elicit a noticeable biological response .
Metabolic Pathways
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism . Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the metabolic pathways in which they are involved .
Transport and Distribution
The transport and distribution of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular responses to external stimuli .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine with fluoromethylating agents followed by subsequent functionalization to introduce the oxopropanenitrile moiety. The reaction conditions may vary depending on the specific reagents and catalysts used, but generally, it involves the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
類似化合物との比較
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can be compared with other similar compounds that share structural similarities or functional groups. Some of these compounds include:
4-(Fluoromethyl)piperidine: A simpler analog without the oxopropanenitrile group.
3-(4-(Fluoromethyl)piperidin-1-yl)propanenitrile: A related compound lacking the oxo group.
3-(4-(Fluoromethyl)piperidin-1-yl)propionic acid: A carboxylic acid derivative of the compound.
Uniqueness: The presence of the oxopropanenitrile group in 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile distinguishes it from its analogs, potentially leading to unique chemical and biological properties.
特性
IUPAC Name |
3-[4-(fluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c10-7-8-2-5-12(6-3-8)9(13)1-4-11/h8H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYMULCKMSEOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


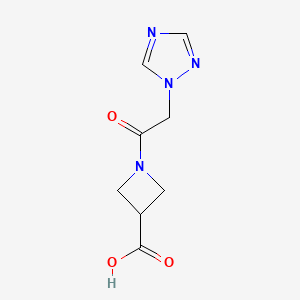
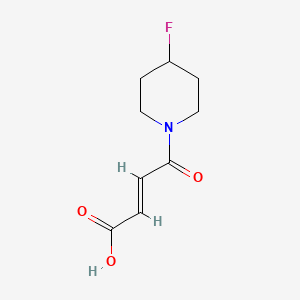
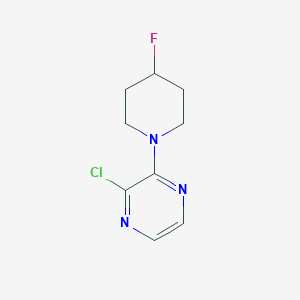


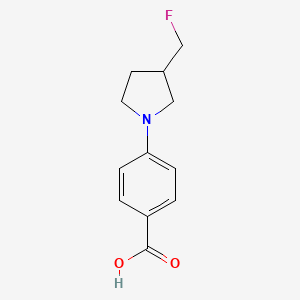

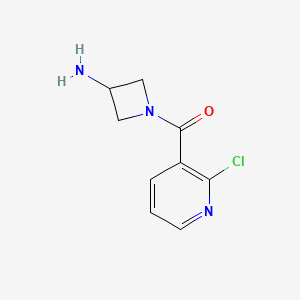
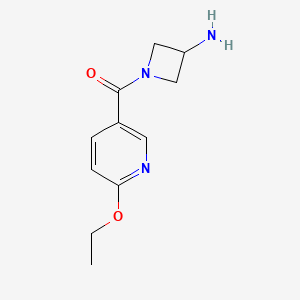

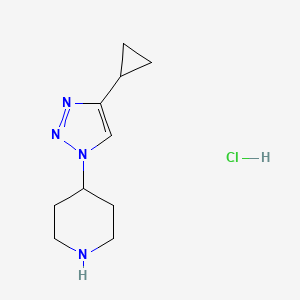
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
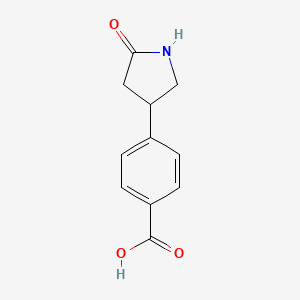
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)
